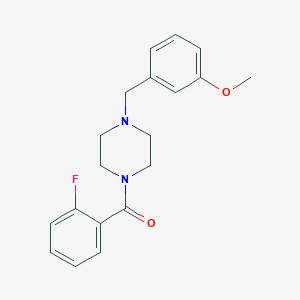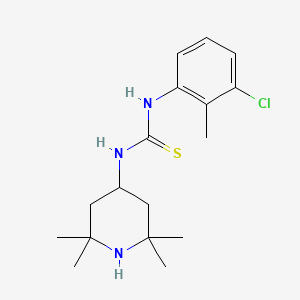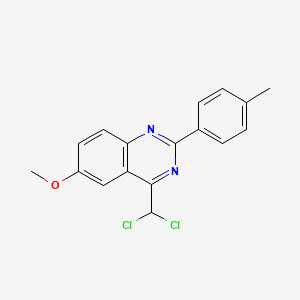![molecular formula C22H19NO5 B5748961 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5748961.png)
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide, also known as BMD-152, is a novel compound that has gained significant attention among researchers due to its potential therapeutic applications. BMD-152 belongs to the class of benzamide derivatives and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
Wirkmechanismus
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. It has been found to inhibit the activity of PKC, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has also been shown to inhibit the activity of PDE, which is involved in the regulation of intracellular levels of cyclic nucleotides. Additionally, N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has been found to exhibit potent binding affinity towards CB1 receptors, which are involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has been found to exhibit several biochemical and physiological effects, including but not limited to, inhibition of cell proliferation, induction of apoptosis, anti-inflammatory and analgesic properties, and modulation of neurotransmitter release. N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory and neuropathic pain. N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has also been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has several advantages as a research tool, including its potent inhibitory activity against various enzymes and receptors, its ability to induce apoptosis and inhibit cell proliferation, and its anti-inflammatory and analgesic properties. However, there are also some limitations to the use of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide, including but not limited to, its potential therapeutic applications in cancer treatment, pain management, and neurological disorders. Further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide, as well as its potential toxicity and side effects. Additionally, the development of more potent and selective analogs of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide is a novel compound that has gained significant attention among researchers due to its potential therapeutic applications. It exhibits potent inhibitory activity against various enzymes and receptors, and has been found to possess anti-inflammatory and analgesic properties. However, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects. The development of more potent and selective analogs of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide involves the reaction of 3-methyl-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(1,3-benzodioxol-5-yloxy)aniline in the presence of triethylamine to produce N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide. The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has been reported in several research articles, and the purity and yield of the compound have been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including but not limited to, protein kinase C (PKC), phosphodiesterase (PDE), and cannabinoid receptor type 1 (CB1). N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory and neuropathic pain.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-14-4-3-5-18(21(14)25-2)22(24)23-15-6-8-16(9-7-15)28-17-10-11-19-20(12-17)27-13-26-19/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMMJKDVBZNAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)

![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)

![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)
![4-[(4-chloro-2-methylphenoxy)acetyl]morpholine](/img/structure/B5748946.png)

![5-[(2-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748964.png)